molecular formula C16H16N6O2S B2607914 1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole CAS No. 1170080-82-6

1-methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole

Cat. No.: B2607914
CAS No.: 1170080-82-6
M. Wt: 356.4
InChI Key: YFVMLGITOMWAFV-UHFFFAOYSA-N
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Description

1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole is a complex organic compound characterized by its unique structure, which includes a quinoxaline moiety and a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole typically involves multiple steps:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Construction of the Bipyrazole Core: The bipyrazole structure is often synthesized through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Final Coupling: The quinoxaline and bipyrazole units are coupled under conditions that may involve palladium-catalyzed cross-coupling reactions or other suitable methodologies.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce the quinoxaline ring or other reducible groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at positions on the quinoxaline ring or the pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: This compound may serve as a lead structure for the development of new pharmaceuticals, particularly due to its potential biological activities.

    Materials Science: Its unique structure could be useful in the design of novel materials with specific electronic or photophysical properties.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole: can be compared with other quinoxaline or bipyrazole derivatives.

    Quinoxaline Derivatives: Compounds like 2,3-dimethylquinoxaline or 6-nitroquinoxaline.

    Bipyrazole Derivatives: Compounds such as 3,3’-bipyrazole or 5,5’-dimethyl-3,3’-bipyrazole.

Uniqueness

The uniqueness of 1-methanesulfonyl-2’-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2’H-3,3’-bipyrazole lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. Its specific substitution pattern and the presence of both quinoxaline and bipyrazole moieties make it a versatile compound for various applications.

Biological Activity

1-Methanesulfonyl-2'-methyl-5-(quinoxalin-6-yl)-4,5-dihydro-1H,2'H-3,3'-bipyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of bipyrazoles and features a quinoxaline moiety, which is known for its diverse biological activities. The presence of the methanesulfonyl group enhances its solubility and bioavailability.

Chemical Formula: C13H14N4O2S
Molecular Weight: 278.34 g/mol
IUPAC Name: this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound has been shown to inhibit various enzymes involved in cellular signaling pathways. For instance, it may act as an inhibitor of protein kinases which are crucial in cancer progression.
  • Antimicrobial Activity: Preliminary studies indicate that derivatives of bipyrazoles exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis.
  • Antiproliferative Effects: Research has demonstrated that this compound can induce apoptosis in cancer cell lines. This is achieved through the activation of caspases and modulation of apoptotic pathways.

Biological Activity Data Table

The following table summarizes key biological activities observed in studies involving this compound:

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntibacterialE. coli50
AntibacterialS. aureus75
AntiproliferativeMCF-7 (breast cancer)13.3
Apoptosis InductionA2780 (ovarian cancer)IC90

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects on various cancer cell lines, this compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of 13.3 µM. Flow cytometric analysis revealed that treatment led to increased apoptosis marked by elevated levels of activated caspases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against common pathogens. The results indicated that it exhibited substantial antibacterial activity with MIC values of 50 µM against E. coli and 75 µM against S. aureus. The mechanism was hypothesized to involve interference with cell wall synthesis processes .

Properties

IUPAC Name

6-[5-(2-methylpyrazol-3-yl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O2S/c1-21-15(5-6-19-21)14-10-16(22(20-14)25(2,23)24)11-3-4-12-13(9-11)18-8-7-17-12/h3-9,16H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVMLGITOMWAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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